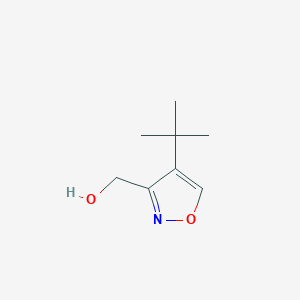

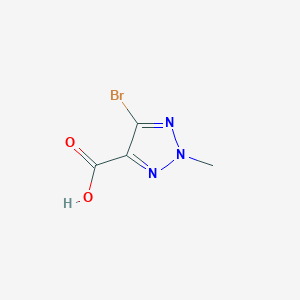

![molecular formula C17H20FN3O3S B2858921 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide CAS No. 893934-27-5](/img/structure/B2858921.png)

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a heterocyclic aromatic ring with two nitrogen atoms. It also has a thieno group, which is a sulfur-containing heterocycle, and a fluorophenyl group, which is a phenyl ring with a fluorine atom attached .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present . The exact reactions this compound can undergo would depend on its specific structure.科学的研究の応用

Carbonic Anhydrase Inhibition and Cytotoxicity

A study explored polymethoxylated-pyrazoline benzene sulfonamides for their inhibitory effects on carbonic anhydrase isoenzymes and cytotoxic activities on tumor and non-tumor cell lines. Compounds demonstrated significant carbonic anhydrase inhibitory activity, with some showing potential as lead molecules for further investigations due to their tumor selectivity and superior inhibitory activity compared to reference compounds (Kucukoglu et al., 2016).

Anti-inflammatory and Analgesic Activities

Another study focused on the synthesis of 4H-thieno[3,4-c]pyrazole derivatives, highlighting a particular derivative with 4-fluorophenyl that exhibited notable analgesic, antiinflammatory, and antipyretic activities in animal models, alongside platelet antiaggregating activity comparable to acetylsalicylic acid (Menozzi et al., 1992).

Imaging Agent Development

Research into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor with positron emission tomography revealed compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors. These findings suggest potential applications in imaging agent development for neurodegenerative disorders (Fookes et al., 2008).

Antimicrobial Activity

A series of fluoro-substituted pyrazole-based thiazole derivatives were synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These compounds displayed potent inhibitory action, showcasing their potential as antimicrobial agents (Desai et al., 2012).

Antiproliferative Activities

The study on pyrazole-sulfonamide derivatives revealed compounds with selective and broad spectrum antitumor activities against HeLa and C6 cell lines, indicating their potential in cancer therapy (Mert et al., 2014).

作用機序

Safety and Hazards

将来の方向性

Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be a potential candidate for further study in drug discovery and development . Future research could focus on elucidating its biological activities, optimizing its structure for increased potency, and assessing its safety profile.

特性

IUPAC Name |

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3S/c1-17(2,3)8-15(22)19-16-13-9-25(23,24)10-14(13)20-21(16)12-6-4-11(18)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNPFVCRBBPSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

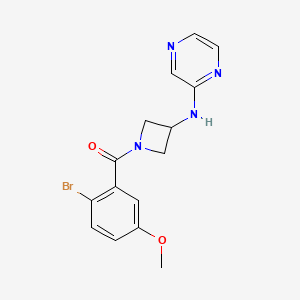

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2858838.png)

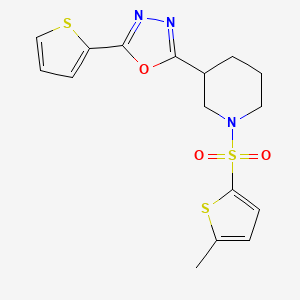

![2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol](/img/structure/B2858839.png)

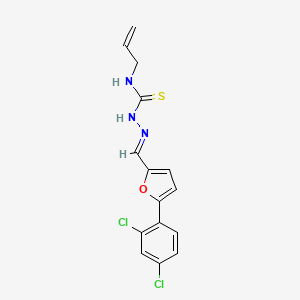

![8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2858840.png)

![1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2858851.png)

![(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2858856.png)